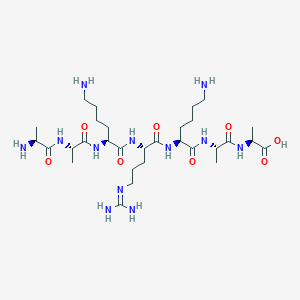![molecular formula C9H20O5 B12516334 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol CAS No. 679005-44-8](/img/structure/B12516334.png)
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is an organic compound with the molecular formula C9H20O5 and a molecular weight of 208.252 g/mol . This compound is characterized by its unique structure, which includes multiple ether and hydroxyl groups, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol typically involves the reaction of butane-1,2-diol with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol involves its interaction with various molecular targets. The ether and hydroxyl groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s behavior in different environments. These interactions can affect the solubility, reactivity, and stability of the compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxanonane: Similar structure with ether linkages but lacks hydroxyl groups.
1-(2-Methoxyethoxy)butane: Contains a similar ether linkage but with a different backbone structure.
Uniqueness
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is unique due to its combination of multiple ether and hydroxyl groups, providing a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring solubility in both aqueous and organic solvents .
Propiedades
Número CAS |
679005-44-8 |
|---|---|
Fórmula molecular |
C9H20O5 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-[2-(2-methoxyethoxy)ethoxy]butane-1,2-diol |
InChI |
InChI=1S/C9H20O5/c1-12-4-5-14-7-6-13-3-2-9(11)8-10/h9-11H,2-8H2,1H3 |
Clave InChI |
PGWZCEYVGIQFIH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


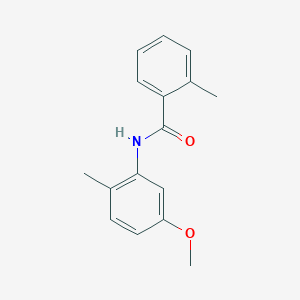

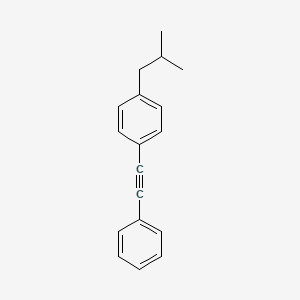
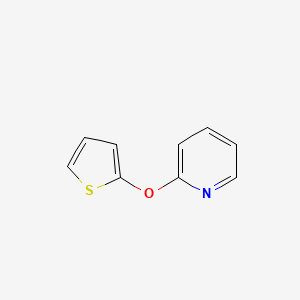
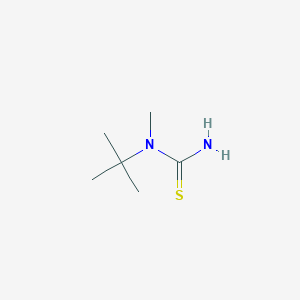

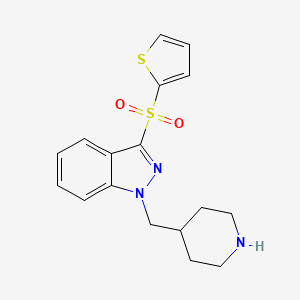

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
